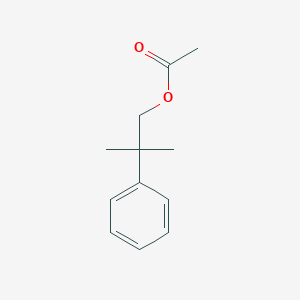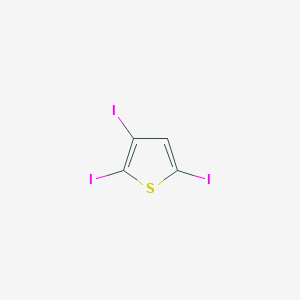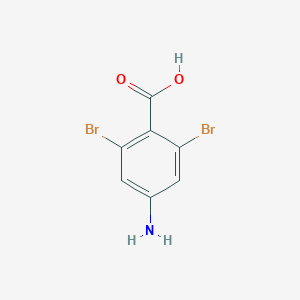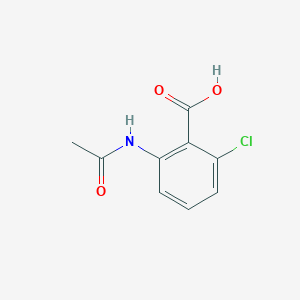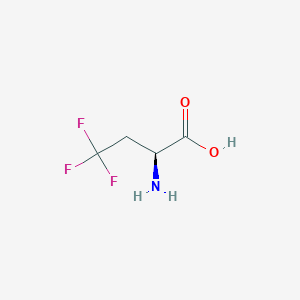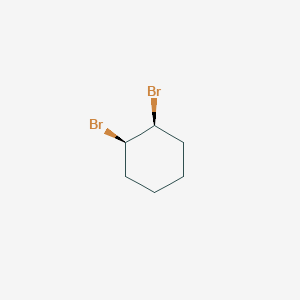
2H-1-Benzopyran, 6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 6-methoxy- is a chemical compound that belongs to the class of flavonoids. It is also known as isocannflavin A and is found in various plants, including cannabis. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Aplicaciones Científicas De Investigación
Coronary Vasodilation and Potassium Channel Activation
- Cho et al. (1996) synthesized 3,4-dihydro-2H-1-benzopyran-3-ol derivatives, finding that some compounds showed selective effects on coronary blood flow in dogs. One compound, JTV-506, was identified as a potent and selective coronary vasodilator, increasing coronary blood flow without impacting blood pressure or heart rate (Cho et al., 1996).
- Thompson et al. (2003) investigated methoxy-bearing 2H-1-benzopyrans as potassium channel activators. They synthesized various derivatives and found a decrease in activity, highlighting the importance of specific sites in these compounds (Thompson et al., 2003).
Serotonin Receptor Agonists and CNS Effects
- Comoy and Guillaumet (1996) described the preparation of 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine] derivatives, highlighting their potential effects on the central nervous system and their relationship with serotonin receptors (Comoy & Guillaumet, 1996).
Allelopathy and Phytotoxicity
- Belz et al. (2005) studied the nonlinearity of dose-response relationships of plants to allelochemicals, including 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, a biosynthesized phytotoxin. They used nonlinear mathematical modeling to understand the basic mechanisms of phytotoxicity (Belz et al., 2005).
Flavor Chemistry and Fragrance Synthesis
- Demyttenaere et al. (2002) synthesized 6-methoxy-4H-1-benzopyran-7-ol, a major impact flavor compound of Wisteria sinensis, demonstrating its relevance in flavor chemistry and fragrance synthesis (Demyttenaere et al., 2002).
In Vitro Biotransformation Studies
- Yenes et al. (2004) studied the in vitro metabolism of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran, a compound undergoing clinical trials for antitumoral therapy, in rat liver microsomes. Their research provides insights into the biotransformation pathways of this compound (Yenes et al., 2004).
Antihypertensive Activities
- Cassidy et al. (1992) synthesized a series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, finding antihypertensive activity in spontaneously hypertensive rats, pointing towards their potential use in treating hypertension (Cassidy et al., 1992).
Cytotoxic Effects and Cancer Research
- Kiem et al. (2005) isolated new benzopyrans from the leaves of Mallotus apelta, one of which showed strong cytotoxic effects against human cancer cell lines, indicating their potential use in cancer research (Kiem et al., 2005).
Crystal Structure Analysis
- Stanchev et al. (2008) analyzed the crystal structure of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one, contributing to the understanding of its molecular structure and properties (Stanchev et al., 2008).
Propiedades
Número CAS |
18385-84-7 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
6-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3 |
Clave InChI |
LMCDFCKWRNBXBB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
SMILES canónico |
COC1=CC2=C(C=C1)OCC=C2 |
Otros números CAS |
18385-84-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



